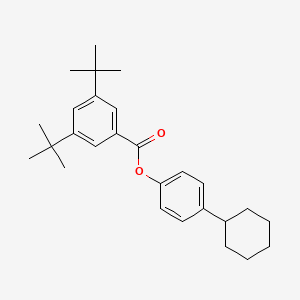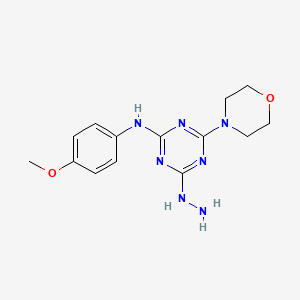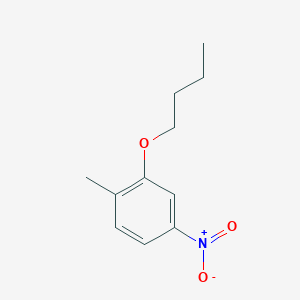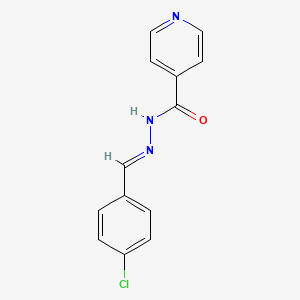![molecular formula C8H14N4S2 B11707592 3,3,7,7-Tetramethyl-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B11707592.png)
3,3,7,7-Tetramethyl-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,7,7-Tetramethyl-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione is a heterocyclic compound featuring a unique structure with two fused triazole rings
Preparation Methods
The synthesis of 3,3,7,7-Tetramethyl-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione typically involves a one-pot reaction. The process starts with 2-chloropropionyl chloride, ammonium thiocyanate, and hydrazine . The reaction conditions are carefully controlled to achieve high yields and purity. Industrial production methods may involve scaling up this synthesis process while ensuring safety and efficiency.
Chemical Reactions Analysis
3,3,7,7-Tetramethyl-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3,7,7-Tetramethyl-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas requiring specific molecular interactions.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics
Mechanism of Action
The mechanism by which 3,3,7,7-Tetramethyl-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
3,3,7,7-Tetramethyl-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione can be compared with other similar compounds, such as:
3,6,7-Triamino-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high stability and potential as a green explosive.
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Noted for its high thermal stability and energetic properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H14N4S2 |
|---|---|
Molecular Weight |
230.4 g/mol |
IUPAC Name |
3,3,7,7-tetramethyl-2,6-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione |
InChI |
InChI=1S/C8H14N4S2/c1-7(2)9-5(13)12-8(3,4)10-6(14)11(7)12/h1-4H3,(H,9,13)(H,10,14) |
InChI Key |
HZSNLBXLJKPULH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(=S)N2N1C(=S)NC2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]-1,5-diphenylpyrrolidine-2,3-dione](/img/structure/B11707510.png)
![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707518.png)
![N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide](/img/structure/B11707521.png)

![3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11707540.png)
![1-Methyl-3-phenylbenzo[f]quinoline](/img/structure/B11707542.png)

![N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide](/img/structure/B11707553.png)

![N'-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707565.png)


![2,4-Diethyl 5-[2-(4-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11707586.png)
![N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11707596.png)
